REACTION_CXSMILES
|
[CH:1]([OH:5])([CH2:3][CH3:4])[CH3:2].[Na].[Br:7][CH2:8][CH2:9][CH:10]([CH3:14])[CH2:11][CH2:12]Br>>[Br:7][CH2:8][CH2:9][CH:10]([CH3:14])[CH2:11][CH2:12][O:5][CH:1]([CH2:3][CH3:4])[CH3:2] |^1:5|
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
BrCCC(CCBr)C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 60° for 2 hours in order
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 60°, over the source of 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The precipitated sodium bromide is filtered off
|
Type
|
DISTILLATION
|
Details
|
the excess sec-butanol is distilled off
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with saturated sodium chloride solution, dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated at 40° /20 mm Hg
|
Type
|
DISTILLATION
|
Details
|
After chromatography of the residue on silica gel with hexane/ethyl acetate (98,5:1,5) and subsequent fractional distillation in a high vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC(CCOC(C)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |